1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel-
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Overview
Description
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.22766 g/mol . This compound is a derivative of dioxolane, which is a five-membered ring containing two oxygen atoms. The presence of the phenyl group and the specific stereochemistry (2R,4S) adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- typically involves the reaction of acetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then converted to the desired dioxolane compound. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Solvents like toluene or dichloromethane to facilitate the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and catalyst control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of phenylethanol or other alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: The parent compound without the phenyl and methyl groups.
2,4-Dimethyl-1,3-dioxolane: Similar structure but lacks the phenyl group.
2-Phenyl-1,3-dioxolane: Similar structure but lacks the methyl groups.
Uniqueness
1,3-Dioxolane, 2,4-dimethyl-2-phenyl-, (2R,4S)-rel- is unique due to its specific stereochemistry and the presence of both phenyl and methyl groups. These structural features contribute to its distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
25687-77-8 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,11+/m0/s1 |
InChI Key |
CIHKNVXTQCYONS-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@H]1CO[C@@](O1)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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